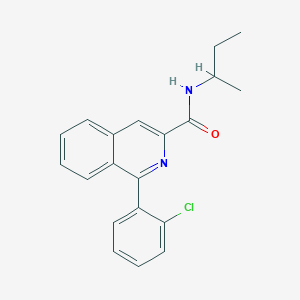

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Descripción general

Descripción

N-Desmetil-PK 11195 es un derivado de carboxamida de isoquinolina que sirve como precursor del radioligando [N-metil-11C]PK 11195TSPO está involucrado en varios procesos fisiológicos, incluyendo la esteroidogénesis, la apoptosis y la respiración celular .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

N-Desmetil-PK 11195 puede sintetizarse a través de varias rutas. Un método común implica la reacción de 3-isoquinolinona con formamida, acelerada por calentamiento y la adición de un catalizador promotor . Otro enfoque involucra la metilación de 1-(2-clorofenil)-N-(1-metilpropil)-3-isoquinolina carboxamida utilizando carbono-11 derivado de 11C-metiluro de yodo .

Métodos de Producción Industrial

La producción industrial de N-Desmetil-PK 11195 típicamente implica cromatografía líquida de alto rendimiento (HPLC) para la purificación. El recipiente de reacción se precarga con N-Desmetil-PK 11195, disuelto en dimetilsulfóxido (DMSO), y polvo fino de hidróxido de potasio (KOH). La mezcla se calienta y luego se purifica usando HPLC semi-preparativa .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Desmetil-PK 11195 se somete a varias reacciones químicas, incluyendo:

Metilación: El compuesto se metila en la posición de nitrógeno usando 11C-metiluro de yodo.

Oxidación y Reducción: Estas reacciones se reportan con menos frecuencia, pero pueden inferirse en base a la estructura del compuesto.

Reactivos y Condiciones Comunes

Metilación: 11C-metiluro de yodo, DMSO y KOH se usan comúnmente.

Oxidación y Reducción: Los reactivos estándar para estas reacciones incluyen agentes oxidantes como permanganato de potasio y agentes reductores como borohidruro de sodio.

Productos Principales

El producto principal de interés es [N-metil-11C]PK 11195, utilizado en estudios de imágenes PET .

Aplicaciones Científicas De Investigación

N-Desmetil-PK 11195 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

N-Desmetil-PK 11195 se une selectivamente a TSPO, una proteína ubicada en la membrana mitocondrial externa. Esta unión modula varios procesos fisiológicos, incluyendo la apoptosis y la respiración celular. La alta afinidad del compuesto por TSPO lo convierte en una herramienta valiosa para estudiar la función y la patología mitocondrial .

Comparación Con Compuestos Similares

Compuestos Similares

PK 11195: El compuesto padre, también un ligando de TSPO.

Ro5-4864: Otro ligando de TSPO con propiedades de unión similares.

DASA: Un activador de PKM2 con diferentes objetivos moleculares.

Unicidad

N-Desmetil-PK 11195 es único debido a su alta afinidad por TSPO y su uso como precursor de radioligandos en imágenes PET. Esta especificidad permite estudios detallados de la función y la patología mitocondrial, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos .

Actividad Biológica

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a notable compound in the field of medicinal chemistry, particularly due to its interactions with biological systems. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of . The compound features a sec-butyl group attached to the nitrogen atom, a 2-chlorophenyl moiety, and an isoquinoline structure that enhances its biological activity. Its formation occurs through the condensation of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with sec-butyl amine, yielding the characteristic carboxamide structure.

The primary mechanism of action for this compound involves its binding to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein (TSPO). This interaction plays a crucial role in various physiological processes, including:

- Apoptosis : The compound enhances apoptosis in cells exposed to DNA-damaging agents, indicating potential applications in cancer therapy.

- Anti-inflammatory Effects : It exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Binding Affinity

Research has demonstrated that this compound binds selectively to the peripheral benzodiazepine receptor. The binding affinity has been quantified using radiometric binding assays in various cell lysates, revealing a strong interaction with TSPO .

Table 1: Binding Affinity of Related Compounds

| Compound Name | Structure Type | Binding Affinity (Ki, nM) | Notes |

|---|---|---|---|

| This compound | Isoquinoline carboxamide | TBD | Selective for PBR |

| PK 11195 | Isoquinoline carboxamide | 9.3 | Used in neuroimaging |

| Ro5-4864 | Isoquinoline derivative | TBD | Known for anxiolytic effects |

Case Studies

- Cancer Research : In studies involving cancer cell lines, N-sec-butyl derivatives have shown enhanced apoptosis rates when combined with chemotherapeutic agents. This suggests a synergistic effect that could improve treatment outcomes in oncology.

- Neurodegenerative Diseases : Research indicates that this compound may help mitigate neuroinflammation associated with diseases like Alzheimer's by modulating apoptotic pathways and reducing cellular stress responses .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles in preclinical studies. Toxicological assessments are necessary to evaluate safety and efficacy further.

Propiedades

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.